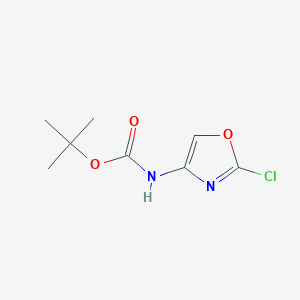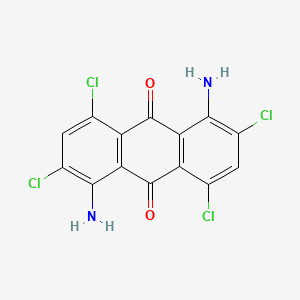
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes four chlorine atoms and two amino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione can be synthesized through a multi-step process involving the chlorination of anthraquinone followed by amination. The typical synthetic route involves:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,4,6, and 8 positions.
Amination: The chlorinated anthraquinone is then reacted with ammonia or an amine source under high temperature and pressure to replace the chlorine atoms at the 1 and 5 positions with amino groups.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale Chlorination: Using industrial chlorinators to chlorinate anthraquinone.
High-pressure Amination: Employing high-pressure reactors to facilitate the amination process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
Scientific Research Applications
1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for producing vibrant colors.
Mechanism of Action
The mechanism of action of 1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparison with Similar Compounds
1,5-Diamino-2,4,6,8-tetrabromoanthracene-9,10-dione: Similar structure but with bromine atoms instead of chlorine.
1,5-Diamino-2,6-dibromoanthracene-9,10-dione: Contains two bromine atoms instead of four chlorine atoms.
1,4,5,8-Tetrachloroanthraquinone: Lacks amino groups but has a similar chlorinated anthraquinone core.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrachloroanthracene-9,10-dione is unique due to its specific arrangement of amino and chloro groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
83578-91-0 |
|---|---|
Molecular Formula |
C14H6Cl4N2O2 |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
1,5-diamino-2,4,6,8-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
InChI Key |
LBZKZHPJFBLXLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)N)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



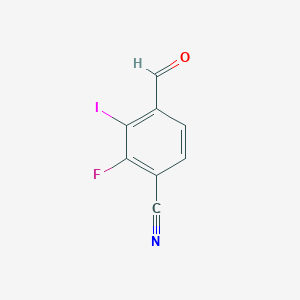

![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
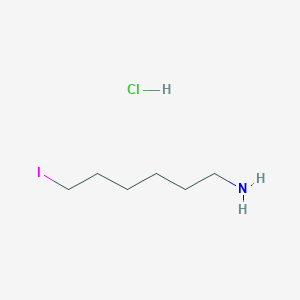
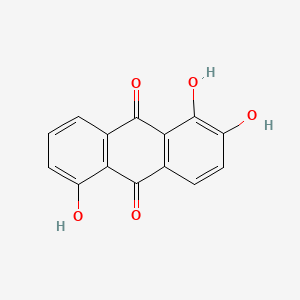
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
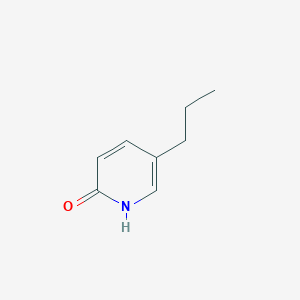
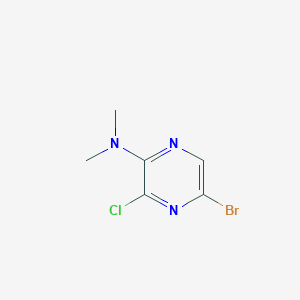
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
